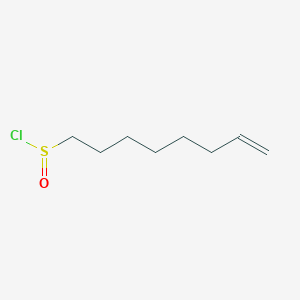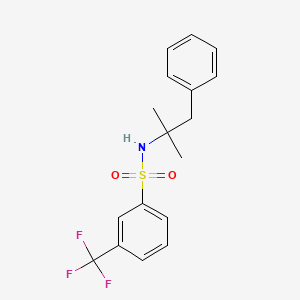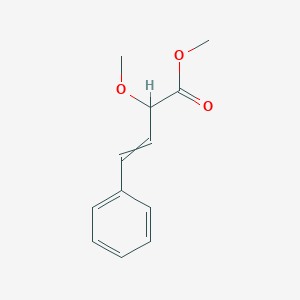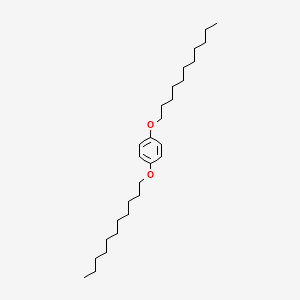
Benzenamine, 3-ethenyl-4-(1-methylethoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenamine, 3-ethenyl-4-(1-methylethoxy)- is an organic compound with the molecular formula C11H15NO It is a derivative of benzenamine, featuring an ethenyl group and a methylethoxy group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 3-ethenyl-4-(1-methylethoxy)- can be achieved through several synthetic routes. One common method involves the reaction of 3-ethenylbenzenamine with 1-methylethoxy chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process.
化学反応の分析
Types of Reactions
Benzenamine, 3-ethenyl-4-(1-methylethoxy)- undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The nitro group can be reduced to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
Benzenamine, 3-ethenyl-4-(1-methylethoxy)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of Benzenamine, 3-ethenyl-4-(1-methylethoxy)- involves its interaction with various molecular targets. The ethenyl group can participate in electrophilic addition reactions, while the amine group can form hydrogen bonds and ionic interactions with biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
Benzenamine, 3-methyl-: Similar structure but with a methyl group instead of an ethenyl group.
Benzenamine, 4-methoxy-: Similar structure but with a methoxy group instead of a methylethoxy group.
Uniqueness
Benzenamine, 3-ethenyl-4-(1-methylethoxy)- is unique due to the presence of
特性
CAS番号 |
921194-46-9 |
|---|---|
分子式 |
C11H15NO |
分子量 |
177.24 g/mol |
IUPAC名 |
3-ethenyl-4-propan-2-yloxyaniline |
InChI |
InChI=1S/C11H15NO/c1-4-9-7-10(12)5-6-11(9)13-8(2)3/h4-8H,1,12H2,2-3H3 |
InChIキー |
NJNNQEXHOIGLJK-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=C(C=C(C=C1)N)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[4-(Diphenylmethylidene)cyclohexyl]acetamide](/img/structure/B14191081.png)

![9-(2,6-dimethylphenyl)-4-methylsulfonyl-1,3,5,9,11-pentazatetracyclo[8.7.0.02,7.012,17]heptadeca-2,4,6,10,12,14,16-heptaen-8-one](/img/structure/B14191090.png)


![1,6-Bis[4-(dodecyloxy)phenyl]hexane-1,3,4,6-tetrone](/img/structure/B14191110.png)
![4-Methyl-N-[(1S,2R)-2-nitro-1-phenylpropyl]benzene-1-sulfonamide](/img/structure/B14191120.png)

![1-Benzyl-2-[(benzyloxy)methyl]benzene](/img/structure/B14191142.png)
![N-[2-(Morpholin-4-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14191149.png)
